molecular formula C12H13N3O3 B13872908 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile

Katalognummer: B13872908
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: NPUDCMRCXCUAAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzene ring substituted with a nitro group and a nitrile group

Vorbereitungsmethoden

The synthesis of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloromethyl-2-nitrobenzonitrile with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The morpholine ring can be oxidized under specific conditions to form N-oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, nitrile group, and morpholine ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

4-(morpholin-4-ylmethyl)-2-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-11-2-1-10(7-12(11)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2

InChI-Schlüssel

NPUDCMRCXCUAAV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=CC(=C(C=C2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.